1-(4-Bromothiophen-2-yl)-N-methylmethanamine
Overview
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and four carbon atoms in a ring. The “4-Bromothiophen-2-yl” part indicates a thiophene ring with a bromine atom attached at the 4th position. The “N-methylmethanamine” part suggests an amine group with a methyl group attached .
Molecular Structure Analysis
The molecular structure would likely show a thiophene ring with a bromine atom at the 4th position and an amine group attached, which in turn is connected to a methyl group .Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-Bromothiophen-2-yl)-N-methylmethanamine” are not available, similar compounds are known to participate in various reactions. For example, brominated thiophenes can undergo palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, brominated thiophenes are typically solid at room temperature .Scientific Research Applications
Synthesis and Catalysis
1-(4-Bromothiophen-2-yl)-N-methylmethanamine and related compounds play a pivotal role in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These compounds serve as precursors in the synthesis of complex molecules due to their reactivity and ability to form diverse chemical structures. For instance, studies have shown their effectiveness in Suzuki coupling reactions to produce a variety of products with potential applications in material science and pharmaceuticals. This includes the synthesis of Schiff base derivatives, highlighting the utility of bromothiophene compounds in creating substances with novel properties (Ahmad et al., 2019).
Material Science and Optical Properties
Research into thiophene-based compounds, including those related to this compound, has extended into the development of new materials with unique optical properties. Studies have explored the synthesis and characterization of thiophene derivatives that exhibit third-order nonlinear behavior and optical limiting properties. These materials are of interest for their potential applications in photonics and optoelectronics, demonstrating the relevance of bromothiophene compounds in advancing material sciences (Ghazzali et al., 2007).
Biological Activity
Bromothiophene derivatives have been evaluated for their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents. For example, research on 5-bromothiophene-based dihydropyrimidinones has shown promising results against various microbial strains, suggesting that modifications to the bromothiophene core can lead to effective antimicrobial compounds (Sharma et al., 2022).
Nonlinear Optical Properties and Reactivity
The study of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has contributed to our understanding of the nonlinear optical properties and reactivity of bromothiophene-based compounds. Through Suzuki cross-coupling reactions and subsequent DFT investigations, researchers have been able to elucidate the molecular structure and electronic properties of these derivatives, offering insights into their potential applications in nonlinear optics (Rizwan et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-8-3-6-2-5(7)4-9-6/h2,4,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVCVBRGBJGGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654706 | |
Record name | 1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814255-78-2 | |
Record name | 1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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